3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one
CAS No.: 134878-53-8
Cat. No.: VC21148244
Molecular Formula: C9H11FO3
Molecular Weight: 186.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 134878-53-8 |
|---|---|
| Molecular Formula | C9H11FO3 |
| Molecular Weight | 186.18 g/mol |
| IUPAC Name | 3-fluoro-1,5-dioxaspiro[5.5]undec-2-en-4-one |
| Standard InChI | InChI=1S/C9H11FO3/c10-7-6-12-9(13-8(7)11)4-2-1-3-5-9/h6H,1-5H2 |
| Standard InChI Key | NIHUXGYTSJGBSG-UHFFFAOYSA-N |
| SMILES | C1CCC2(CC1)OC=C(C(=O)O2)F |
| Canonical SMILES | C1CCC2(CC1)OC=C(C(=O)O2)F |
Introduction
Chemical Structure and Properties
3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one features a spirocyclic structure with a fluorinated dioxinone ring fused to a cyclohexane ring via a spiro carbon center. This distinctive molecular architecture contributes to its specific chemical behavior and potential applications.
Basic Identification Data
| Property | Value |
|---|---|
| CAS Number | 134878-53-8 |
| Molecular Formula | C₉H₁₁FO₃ |
| Molecular Weight | 186.18 g/mol |
| IUPAC Name | 3-fluoro-1,5-dioxaspiro[5.5]undec-2-en-4-one |
| InChI | InChI=1S/C9H11FO3/c10-7-6-12-9(13-8(7)11)4-2-1-3-5-9/h6H,1-5H2 |
| InChIKey | NIHUXGYTSJGBSG-UHFFFAOYSA-N |
| SMILES | C1CCC2(CC1)OC=C(C(=O)O2)F |
The compound contains a fluorine atom at the 3-position of the dioxaspiro ring system, which significantly influences its chemical behavior and reactivity patterns .
Physical and Chemical Properties
| Property | Value |
|---|---|
| Physical State | Not specified in available literature |
| XLogP3-AA | 2.1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 0 |
| Exact Mass | 186.06922237 Da |
| LogP | 2.03110 |
The compound exhibits moderate lipophilicity as indicated by its LogP value, suggesting reasonable membrane permeability while maintaining sufficient water solubility . The absence of hydrogen bond donors and presence of four hydrogen bond acceptors are important considerations for its potential pharmaceutical applications.
Synthesis Methods
The synthesis of 3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one typically follows specific synthetic routes that allow for the careful construction of its spirocyclic system while incorporating the fluorine atom at the desired position.
Standard Synthetic Approach
The primary synthetic method involves the reaction of 2-lithiated 2-benzenesulfonyltetrahydropyrans with 5-hydroxybutenolides. This approach allows for the construction of the spirocyclic backbone while facilitating the incorporation of the fluorine atom. The specific reaction parameters include:
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Lithiation of 2-benzenesulfonyltetrahydropyran using strong bases
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Nucleophilic addition to the appropriate fluorinated precursor
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Ring closure to form the spirocyclic system
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Functional group transformations to establish the final enone structure
Related Synthetic Methods
By examining related dioxaspiro compounds, additional synthetic insights can be gained. For instance, the synthesis of the non-fluorinated analog 1,5-Dioxaspiro[5.5]undecan-3-one involves a different approach using tris(hydroxymethyl)aminomethane hydrochloride and 1,1-dimethoxycyclohexane with p-toluenesulfonic acid as a catalyst . This provides a potential alternative synthetic route that could be modified to incorporate the fluorine atom at a later stage.
Chemical Reactions
3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one can participate in various chemical transformations, with its reactivity largely dictated by the presence of the electron-withdrawing fluorine atom and the reactive carbonyl and enone functionalities.
Oxidation and Reduction
The compound can undergo oxidation reactions that typically target the alkene portion of the structure, yielding various oxygenated derivatives. Conversely, reduction reactions may selectively reduce the carbonyl group to produce the corresponding alcohol, or completely reduce the enone system depending on the reducing agent and conditions employed.
Substitution Reactions
The fluorine atom presents an interesting site for potential nucleophilic substitution reactions. Under appropriate conditions, the fluorine can be replaced by various nucleophiles, including:
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Oxygen-based nucleophiles (alcohols, phenols)
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Nitrogen-based nucleophiles (amines, azides)
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Sulfur-based nucleophiles (thiols)
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Carbon-based nucleophiles (organometallic reagents)
These substitution reactions can generate a diverse array of derivatives with modified properties and reactivities.
Cycloaddition Reactions
The enone functionality in the molecule can potentially participate in various cycloaddition reactions, including Diels-Alder reactions when serving as either the diene or dienophile component. This reactivity opens pathways to more complex polycyclic structures derived from the parent compound.
Applications
3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one has several potential applications across different scientific and industrial fields, particularly in pharmaceutical research and development.
Synthetic Intermediates
One of the primary applications of this compound is as a synthetic building block in the preparation of 5-fluoro-1,3-dioxin-4-ones and related intermediates . These structures are valuable in medicinal chemistry and can serve as precursors to various biologically active compounds.
Drug Development
The unique structure of 3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one makes it a valuable scaffold for developing novel pharmaceuticals. The spirocyclic system provides a rigid three-dimensional framework, while the fluorine atom can enhance metabolic stability and binding affinity to biological targets.
Potential therapeutic areas include:
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Enzyme inhibitors for metabolic disorders
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Antimicrobial agents
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Anti-inflammatory compounds
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Modulators of protein-protein interactions
Proteomics Research
In proteomics research, fluorinated compounds like 3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one can be employed to study protein interactions and functions. The fluorine atom can serve as an NMR probe, allowing for detailed structural and dynamic studies of protein-ligand complexes.
Antimicrobial Activities
Fluorinated heterocycles often exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. The presence of fluorine can improve membrane permeability and metabolic stability, potentially making derivatives of 3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one candidates for developing new antimicrobial agents against resistant bacterial strains.
Comparison with Similar Compounds
Understanding the relationship between 3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one and structurally related compounds provides valuable insights into its chemical behavior and potential applications.
Comparison with Non-fluorinated Analogs
| Compound | Molecular Formula | Molecular Weight | Key Differences |
|---|---|---|---|
| 3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one | C₉H₁₁FO₃ | 186.18 g/mol | Contains fluorine at C-3 position |
| 1,5-Dioxaspiro[5.5]undec-3-en-2-one | C₉H₁₂O₃ | 168.19 g/mol | Hydrogen instead of fluorine at C-3 |
| 1,5-Dioxaspiro[5.5]undecan-3-ol | C₉H₁₆O₃ | 172.22 g/mol | Saturated ring with hydroxyl group |
The presence of fluorine in 3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one significantly enhances its biological properties compared to non-fluorinated analogs . The fluorine atom increases lipophilicity, metabolic stability, and can significantly alter binding interactions with biological targets.
Relationship to Other Dioxaspiro Compounds
Other related compounds include:
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1,7-dioxaspiro[5.5]undec-2-en-4-one, an isomeric structure with different positioning of the oxygen atoms in the spirocyclic system
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3-Fluoro-4-phenyl-1,5-dioxa-spiro[5.5]undec-3-en-2-one, a phenyl-substituted derivative that may exhibit different physical and biological properties
These structural relationships provide a framework for understanding how modifications to the core spirocyclic system can influence chemical and biological behavior.
| Quantity | Price (€) | Supplier |
|---|---|---|
| 2mg | 174.00 | CymitQuimica |
| 5mg | 343.00 | CymitQuimica |
| 10mg | 590.00 | CymitQuimica |
Research Status
The compound has been referenced in several scientific publications, particularly in contexts related to the synthesis of fluorinated heterocycles and their applications. Key research directions include:
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Development of new synthetic methodologies
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Investigation of reactivity patterns
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Exploration of biological activities
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Application as building blocks for more complex molecules
Literature citations from synthetic chemistry journals indicate ongoing interest in this compound and its derivatives .
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